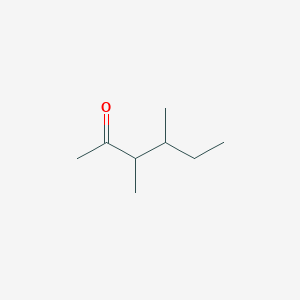

3,4-Dimethyl-2-hexanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dimethylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-6(2)7(3)8(4)9/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXOERUAAWTDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871301 | |

| Record name | 3,4-Dimethylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-10-8 | |

| Record name | 2-Hexanone, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-2-hexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethyl-2-hexanone (CAS: 19550-10-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-2-hexanone is an aliphatic ketone that serves as a valuable intermediate in organic synthesis and as a model compound in neurotoxicity studies. Its branched structure and ketone functionality offer versatile reactivity for creating more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and its role in toxicological research.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 19550-10-8 |

| IUPAC Name | 3,4-dimethylhexan-2-one |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| Canonical SMILES | CCC(C)C(C)C(=O)C[1][2] |

| InChIKey | YGXOERUAAWTDEV-UHFFFAOYSA-N[1] |

| PubChem CID | 89184[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | ~158 °C at 760 mmHg |

| Density | ~0.8295 g/cm³[2] |

| Refractive Index | ~1.4193[2] |

| Melting Point | -32.24 °C (estimate)[2] |

| Solubility | Soluble in organic solvents, insoluble in water. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the oxidation of the corresponding secondary alcohol or through carbon-carbon bond formation reactions such as Friedel-Crafts acylation.

Oxidation of 3,4-Dimethyl-2-hexanol

A common and efficient method for the synthesis of this compound is the oxidation of its precursor alcohol, 3,4-Dimethyl-2-hexanol.

Experimental Protocol (General Procedure):

-

Dissolution: Dissolve 3,4-Dimethyl-2-hexanol in a suitable organic solvent such as acetone or diethyl ether.

-

Oxidation: Cool the solution in an ice bath and add a solution of an oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid) or pyridinium chlorochromate (PCC), dropwise while monitoring the temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding isopropanol to consume any excess oxidant. Filter the mixture to remove chromium salts.

-

Extraction: Extract the product into an organic solvent like diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Diagram 1: Synthesis of this compound via Oxidation.

Friedel-Crafts Acylation

While less common for this specific aliphatic ketone, the principles of Friedel-Crafts acylation can be applied to form the carbon skeleton.

Experimental Protocol (General Procedure):

A specific protocol for the Friedel-Crafts acylation to produce this compound is not available. A general procedure for a related acylation is provided for conceptual understanding:

-

Catalyst Suspension: Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a dry, inert solvent like dichloromethane or carbon disulfide.

-

Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add an appropriate acyl chloride (e.g., propanoyl chloride) to form the acylium ion complex.

-

Alkane Addition: Add the corresponding branched alkane (e.g., 3-methylpentane) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at low temperature, followed by stirring at room temperature. Monitor the reaction by gas chromatography (GC).

-

Work-up: Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash with water and brine, dry over a suitable drying agent, and purify by distillation.

References

Physicochemical Properties of 3,4-Dimethyl-2-hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dimethyl-2-hexanone (CAS No: 19550-10-8). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. This document includes a summary of quantitative data, generalized experimental protocols for the determination of key properties, and a logical workflow for its characterization.

Core Physicochemical Data

This compound is an aliphatic ketone with the molecular formula C8H16O.[1][2][3][4] Its structure features a hexane backbone with a carbonyl group at the second position and methyl groups at the third and fourth positions.[2] This branched structure influences its physical and chemical properties, such as boiling point and reactivity.[5] The presence of two chiral centers at the C3 and C4 positions means that the molecule can exist as four possible stereoisomers.[5]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C8H16O | [1][2][3][4] |

| Molecular Weight | 128.21 g/mol | [1][2][3][4][5][6][7] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 151 - 158.05 °C at 760 mmHg | [1][2][5][6][7] |

| Melting Point | -32.24 °C (estimate) | [1][6] |

| Density | 0.809 - 0.8295 g/cm³ | [1][2][5][6][7] |

| Refractive Index | 1.407 - 1.4193 | [1][2][6][7] |

| Flash Point | 34.2 °C | [1][7] |

| Vapor Pressure | 2.68 mmHg at 25 °C | [1][7] |

| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water. | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.25760 | [1][7] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is available on the NIST WebBook.[3] A characteristic strong absorption band for the C=O stretch is expected around 1720 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹³C NMR : The carbonyl carbon (C2) is predicted to have a chemical shift in the range of 205-215 ppm. Aliphatic carbons are expected to appear in the 10-50 ppm range.[5]

-

¹H NMR : Protons on the carbon atom alpha to the carbonyl group (on C3) are expected to have chemical shifts in the range of 2.2-2.7 ppm. Other aliphatic protons are predicted to appear between 0.8 and 1.7 ppm.[5] The presence of stereocenters at C3 and C4 can lead to more complex spectra due to diastereotopic protons and carbons.[5]

-

Experimental Protocols

The following are generalized experimental methodologies for the determination of key physicochemical properties of liquid ketones like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.

-

Sample Preparation : A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

Apparatus Setup : A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is then attached to a thermometer.

-

Heating : The assembly is heated in a liquid bath (e.g., paraffin oil) using a Thiele tube or a beaker on a hot plate. The heating should be gradual and the bath stirred to ensure uniform temperature distribution.

-

Observation : As the liquid heats up, a stream of bubbles will emerge from the capillary tube. The heating is stopped when a rapid and continuous stream of bubbles is observed.

-

Measurement : The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.

-

Mass Measurement : A clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed empty.

-

Volume Measurement : The container is then filled with the liquid sample to a calibrated mark.

-

Final Mass Measurement : The container with the liquid is weighed again.

-

Calculation : The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the known volume of the container. Temperature should be recorded as density is temperature-dependent.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a characteristic property.

-

Instrument Calibration : The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application : A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement : The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading : The refractive index is read directly from the instrument's scale. The temperature should be controlled and noted as the refractive index is temperature-dependent.

Infrared (IR) Spectroscopy (Neat Sample)

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation : For a liquid sample, a "neat" spectrum is obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum : A background spectrum of the empty salt plates is recorded.

-

Sample Spectrum : The "sandwich" of salt plates with the sample is placed in the spectrometer's sample holder.

-

Data Acquisition : The IR spectrum is recorded. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

-

Sample Preparation : A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is then transferred to an NMR tube.

-

Spectrometer Setup : The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity.

-

Data Acquisition : The appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT) is selected, and the spectrum is acquired.

-

Data Processing : The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum, which is then phased and baseline corrected.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid organic compound such as this compound.

Applications in Research and Development

This compound serves as a valuable model compound in several research areas. It has been utilized in neurotoxicity studies to investigate mechanisms of neuropathy, specifically its ability to induce rapid pyrrole formation and protein crosslinking.[5] In organic synthesis, its branched structure and reactive carbonyl group make it a useful intermediate for creating more complex molecules through reactions such as oxidation to carboxylic acids or reduction to the corresponding alcohol, 3,4-dimethyl-2-hexanol.[2][5] The steric hindrance provided by the methyl groups can also be exploited for stereoselective reactions.[5]

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. phillysim.org [phillysim.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. emeraldcloudlab.com [emeraldcloudlab.com]

- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uoanbar.edu.iq [uoanbar.edu.iq]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

A Technical Guide to the IUPAC Nomenclature of 3,4-Dimethyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the systematic naming convention for the aliphatic ketone 3,4-Dimethyl-2-hexanone, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Understanding these principles is fundamental for the unambiguous identification and communication of chemical structures in research and development.

Deconstruction of the IUPAC Name

The name this compound is a precise descriptor of the molecule's structure, with each component of the name defining a specific feature. The systematic name confirmed by chemical databases is 3,4-dimethylhexan-2-one.[1][2]

Table 1: Components of the IUPAC Name

| Component | Classification | Function |

| 3,4- | Locants | Specifies the positions of the substituent groups on the parent carbon chain. |

| Di- | Multiplier Prefix | Indicates the presence of two identical substituent groups. |

| methyl | Substituent | Names the alkyl groups (CH₃) attached to the parent chain. |

| hexan- | Parent Chain | Denotes a six-carbon continuous chain (hexane).[1] |

| -2- | Locant | Specifies the position of the principal functional group (carbonyl) on the parent chain. |

| -one | Suffix | Designates the principal functional group as a ketone (C=O).[3][4] |

The molecule has a chemical formula of C₈H₁₆O and a molecular weight of approximately 128.21 g/mol .[1][5][6][7]

Systematic Naming Protocol

The IUPAC nomenclature for ketones follows a hierarchical set of rules to ensure a unique and descriptive name for every structure. The application of this protocol to the target molecule is outlined below.

-

Identification of the Principal Functional Group: The primary functional group is identified as a ketone, characterized by a carbonyl group (C=O) bonded to two other carbon atoms.[4] The IUPAC system assigns the suffix "-one" to ketones.[3][4]

-

Determination of the Parent Chain: The longest continuous carbon chain that contains the carbonyl carbon is identified. In this case, the longest chain consists of six carbon atoms, corresponding to the parent alkane "hexane".[8]

-

Numbering of the Parent Chain: The chain is numbered from the end that gives the carbonyl carbon the lowest possible locant (position number).[3][4][8]

-

Correct: Numbering from right to left assigns the carbonyl group to position 2.

-

Incorrect: Numbering from left to right would assign the carbonyl group to position 5. Therefore, the chain is numbered to place the ketone at the C2 position.

-

-

Identification and Naming of Substituents: All groups attached to the parent chain that are not part of the main chain are identified as substituents.

-

A methyl group (-CH₃) is present on carbon 3.

-

A second methyl group (-CH₃) is present on carbon 4.

-

-

Assembly of the Final Name: The components are assembled in the following order: (Substituent Locants)-(Multiplier Prefix)(Substituent Name)(Parent Chain Stem)-(Functional Group Locant)-(Functional Group Suffix).

-

The substituents are placed in alphabetical order (not applicable here as both are methyl). The locants for the two methyl groups are 3 and 4.

-

The prefix "di-" is used to indicate two methyl groups.

-

The final name is constructed as 3,4-dimethylhexan-2-one .

-

Visualization of the Naming Workflow

The logical sequence for assigning the IUPAC name can be visualized as a workflow diagram. This ensures a reproducible and systematic approach to chemical nomenclature.

Caption: Workflow for IUPAC name assignment of this compound.

References

- 1. Buy this compound (EVT-1197598) | 19550-10-8 [evitachem.com]

- 2. This compound | C8H16O | CID 89184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 2-Hexanone, 3,4-dimethyl- [webbook.nist.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]

An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethyl-2-hexanone is a chiral ketone possessing two stereocenters, giving rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers, comprising two enantiomeric pairs of diastereomers, exhibit unique chemical and biological properties, making their individual synthesis and characterization crucial for applications in fields ranging from organic synthesis to neurotoxicity studies. This guide provides a comprehensive overview of the stereoisomers of this compound, detailing their synthesis, separation, and physicochemical properties. Experimental protocols and data are presented to facilitate further research and application.

Introduction

This compound is a branched-chain aliphatic ketone with the molecular formula C₈H₁₆O.[1][2] The presence of chiral centers at the C3 and C4 positions results in stereoisomerism, a critical factor influencing molecular interactions in biological systems and the stereochemical outcome of chemical reactions.[1] The steric hindrance provided by the branched methyl groups can lead to stereoselective reactions, making these isomers valuable building blocks in the synthesis of complex organic molecules.[1] Furthermore, this compound has been utilized as a model compound in neurotoxicity research, where the specific stereochemistry may play a role in its biological activity.[3]

This technical guide aims to provide a detailed resource on the stereoisomers of this compound, focusing on their synthesis, separation, and characterization to support advanced research and development.

Stereochemistry and Physicochemical Properties

The two chiral centers in this compound lead to the existence of four stereoisomers, which can be grouped into two pairs of enantiomers: the syn (or erythro) pair ((3R,4S)- and (3S,4R)-) and the anti (or threo) pair ((3R,4R)- and (3S,4S)-). The relative orientation of the methyl groups at C3 and C4 defines the diastereomeric relationship.

Visualization of Stereoisomers

Caption: Relationship between the four stereoisomers of this compound.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol [1][2] |

| Boiling Point | 158 °C at 760 mmHg |

| Density | 0.809 g/cm³ |

| CAS Number (racemic) | 19550-10-8[1][2] |

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound typically involves a stereoselective approach, often starting with the synthesis of the corresponding stereoisomers of 3,4-dimethyl-2-hexanol, followed by oxidation.

Stereoselective Synthesis of 3,4-Dimethyl-2-hexanol Precursors

The key to obtaining enantiomerically pure this compound is the stereoselective synthesis of the alcohol precursor. This can be achieved through various asymmetric synthesis strategies, such as:

-

Chiral auxiliary-mediated reactions: Employing chiral auxiliaries to direct the stereochemical outcome of alkylation or reduction reactions.

-

Asymmetric hydrogenation: Using chiral catalysts to hydrogenate a prochiral precursor, such as an unsaturated ketone.

-

Enzymatic resolution: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture of the alcohol, allowing for the separation of the unreacted enantiomer.

Oxidation to this compound

Once the desired stereoisomer of 3,4-dimethyl-2-hexanol is obtained, it can be oxidized to the corresponding ketone. Care must be taken to use mild oxidizing agents to avoid racemization at the C3 position.

Experimental Protocol: Oxidation of 3,4-Dimethyl-2-hexanol

A common method for this oxidation is the use of pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Preparation: Dissolve the stereoisomerically pure 3,4-dimethyl-2-hexanol in a suitable anhydrous solvent (e.g., dichloromethane).

-

Oxidation: Add the oxidizing agent (e.g., PCC or the reagents for Swern oxidation) to the solution at a controlled temperature (typically 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction and purify the resulting ketone using column chromatography.

Caption: General workflow for the oxidation of 3,4-dimethyl-2-hexanol.

Separation of Stereoisomers

When a stereoselective synthesis is not feasible or a mixture of stereoisomers is obtained, chromatographic separation is necessary.

Diastereomer Separation

Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as column chromatography or gas chromatography. The separation relies on the differential interaction of the diastereomers with the stationary phase.

Enantiomer Separation

Enantiomers have identical physical properties in an achiral environment, necessitating the use of a chiral environment for their separation. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of ketones.

-

Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve the best separation (resolution) of the enantiomeric peaks.

-

Analysis: The mixture of enantiomers is injected into the HPLC system, and the separated enantiomers are detected, typically by a UV detector. The retention times will differ for each enantiomer.

Caption: Logical workflow for the separation of stereoisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential tools for the structural elucidation and differentiation of the stereoisomers of this compound.

-

¹H and ¹³C NMR: While enantiomers will have identical NMR spectra in an achiral solvent, diastereomers will exhibit distinct chemical shifts and coupling constants, allowing for their differentiation. The relative stereochemistry (syn or anti) can often be determined by analyzing the coupling constants between the protons at C3 and C4.

-

Mass Spectrometry: The mass spectra of all four stereoisomers will be identical, showing the same molecular ion peak and fragmentation pattern. Therefore, MS is used for confirming the molecular weight and elemental composition but not for differentiating stereoisomers.

Applications and Future Directions

The stereoisomers of this compound hold potential in various fields:

-

Asymmetric Synthesis: As chiral building blocks for the synthesis of complex molecules with defined stereochemistry, which is critical in drug development.

-

Neuroscience Research: To investigate the stereospecific effects of this ketone in neurotoxicity studies, potentially leading to a better understanding of the mechanisms of neurodegeneration.

-

Flavor and Fragrance Industry: The different stereoisomers may possess distinct organoleptic properties, offering possibilities for the development of new flavors and fragrances.

Future research should focus on the development of efficient and scalable stereoselective syntheses for each of the four stereoisomers. Furthermore, a thorough investigation of their individual biological activities is warranted to fully exploit their potential in drug discovery and other applications.

Conclusion

The four stereoisomers of this compound represent a fascinating area of study with practical implications in various scientific disciplines. A clear understanding of their synthesis, separation, and characterization is fundamental for any research involving this chiral ketone. This guide provides a foundational framework and detailed protocols to aid researchers in their endeavors with these stereochemically rich molecules.

References

The Neurotoxicity of 3,4-Dimethyl-2-hexanone: A Technical Guide to the Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dimethyl-2-hexanone is a potent neurotoxin belonging to the class of gamma-diketones. Its neurotoxicity is significantly greater than that of its more commonly studied analog, 2,5-hexanedione. The core mechanism of its toxicity revolves around its metabolic activation to 3,4-dimethyl-2,5-hexanedione, which then engages in a cascade of molecular events leading to severe neuronal damage. This technical guide provides an in-depth exploration of this mechanism, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways. The primary pathogenic process involves the formation of pyrrole adducts with neurofilament proteins, leading to their crosslinking, aggregation, and the subsequent disruption of axonal transport. This ultimately results in the characteristic giant axonal swellings and neurodegeneration. Evidence also suggests the involvement of key cellular signaling pathways, including the PI3K/Akt pathway and autophagy, in the neuronal response to this toxic insult.

Introduction

Gamma-diketone neuropathy is a well-characterized form of chemically induced peripheral neuropathy. The causative agents are gamma-diketones, or compounds that are metabolized to gamma-diketones. A key pathological feature is the development of giant axonal swellings filled with accumulated neurofilaments. This compound, through its metabolite 3,4-dimethyl-2,5-hexanedione, is a particularly potent inducer of this neurotoxicity, demonstrating a significantly accelerated and more severe neuropathological profile compared to the prototypical gamma-diketone, 2,5-hexanedione.[1][2] Understanding the molecular mechanisms underpinning the neurotoxicity of this compound is crucial for risk assessment, the development of preventative strategies, and the identification of potential therapeutic targets for this and related neurotoxic compounds.

Core Neurotoxic Mechanism

The neurotoxicity of this compound is a multi-step process that begins with its metabolic activation and culminates in severe disruption of neuronal structure and function.

Metabolic Activation

While this compound itself is the precursor, the ultimate neurotoxic agent is its metabolized form, 3,4-dimethyl-2,5-hexanedione . This conversion is believed to be mediated by the cytochrome P450 enzyme system in the liver, which hydroxylates the precursor, followed by oxidation to the diketone.[3] Although the specific P450 isozymes involved in the metabolism of this compound have not been definitively identified, studies on similar aliphatic hydrocarbons suggest the involvement of CYP2E1 and CYP2B6.[4][5]

Pyrrole Formation and Protein Crosslinking

The central molecular event in gamma-diketone neurotoxicity is the reaction of the diketone with primary amine groups on proteins, particularly the ε-amino group of lysine residues.[2][6] This reaction, known as the Paal-Knorr synthesis, results in the formation of a stable five-membered ring structure called a pyrrole. In the case of 3,4-dimethyl-2,5-hexanedione, this leads to the formation of N-substituted 2,3,4,5-tetramethylpyrroles on proteins.[2]

The dimethyl substitution in 3,4-dimethyl-2,5-hexanedione significantly accelerates this process. Compared to 2,5-hexanedione, 3,4-dimethyl-2,5-hexanedione cyclizes approximately eight times more rapidly.[2] Following pyrrole formation, these adducts can undergo oxidation, leading to the covalent crosslinking of proteins. This crosslinking is also dramatically enhanced by the dimethyl substitution, occurring about 40 times faster than with 2,5-hexanedione.[2] The primary targets for this protein modification are the neurofilament proteins, which are major components of the neuronal cytoskeleton.[7]

Disruption of Neurofilament and Axonal Transport

The extensive crosslinking of neurofilament proteins leads to their aggregation and the formation of insoluble masses within the axon.[7] This has a profound impact on the highly organized structure of the axonal cytoskeleton and severely impairs axonal transport, the process by which essential molecules and organelles are moved between the cell body and the synapse.

Specifically, the slow axonal transport of neurofilament proteins is dramatically inhibited. Studies in rats have shown that administration of 3,4-dimethyl-2,5-hexanedione can reduce the rate of neurofilament protein transport by 75% to 90%.[6] This disruption of transport is a key factor leading to the characteristic pathological hallmark of gamma-diketone neuropathy: the formation of giant axonal swellings packed with disorganized neurofilaments.[1][6] The location of these swellings appears to be dependent on the rate of crosslinking, with the more rapidly crosslinking 3,4-dimethyl-2,5-hexanedione causing more proximal swellings compared to the distal axonopathy seen with 2,5-hexanedione.[1]

Data Presentation

The following tables summarize the key quantitative data from comparative studies of 3,4-dimethyl-2,5-hexanedione and 2,5-hexanedione.

| Parameter | 2,5-Hexanedione | 3,4-Dimethyl-2,5-hexanedione | Fold Increase | Reference |

| Neurotoxic Potency | Baseline | 20 to 30 times more potent | 20-30x | [1][2] |

| Rate of Pyrrole Formation | Baseline | ~8 times faster | ~8x | [2] |

| Rate of Protein Crosslinking | Baseline | ~40 times faster | ~40x | [2] |

| Experimental Model | Compound | Dosage | Effect | Reference |

| In Vivo (Rats) | 3,4-Dimethyl-2,5-hexanedione | 0.6 mmol/kg for 5 days | 75-90% reduction in neurofilament protein transport rate | [6] |

| In Vivo (Rats) | 3,3-Dimethyl-2,5-hexanedione (non-pyrrole forming isomer) | >20 times the dose of 3,4-DMHD | No clinical neurotoxicity after 12 weeks | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

In Vivo Neurotoxicity Assessment in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Dosing: 3,4-dimethyl-2,5-hexanedione is administered, often via intraperitoneal injection, at a specified dose (e.g., 0.6 mmol/kg body weight) for a defined period (e.g., 5 consecutive days).[6] Control animals receive vehicle injections.

-

Neurobehavioral Assessment: Animals are monitored for clinical signs of neurotoxicity, such as gait abnormalities (e.g., ataxia) and hindlimb weakness.

-

Histopathology: After the treatment period, animals are euthanized, and nervous tissue (e.g., spinal cord, peripheral nerves) is collected. Tissues are fixed, sectioned, and stained (e.g., with silver stains or antibodies against neurofilament proteins) to visualize axonal swellings and neurofilament accumulation.

Axonal Transport Studies

-

Radiolabeling: To track the movement of newly synthesized proteins, a radiolabeled amino acid, typically [35S]methionine, is injected into the ventral horn of the spinal cord (for motor neurons) or dorsal root ganglia (for sensory neurons).[6]

-

Tissue Collection and Analysis: At various time points after radiolabeling, segments of the peripheral nerve (e.g., sciatic nerve) are collected at different distances from the injection site.

-

Protein Separation and Visualization: The proteins from each nerve segment are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The radiolabeled proteins are then visualized by autoradiography or fluorography.

-

Quantification: The rate of transport is determined by measuring the distance the radiolabeled neurofilament proteins have moved down the axon over time.

In Vitro Protein Crosslinking Assay

-

Protein Source: Purified neurofilament proteins or protein extracts from nervous tissue are used.

-

Incubation: The protein solution is incubated with 3,4-dimethyl-2,5-hexanedione or 2,5-hexanedione at a physiological temperature (e.g., 37°C).

-

Analysis: At different time points, aliquots of the reaction mixture are analyzed by SDS-PAGE to observe the formation of high-molecular-weight protein aggregates, which is indicative of crosslinking. The rate of disappearance of the monomeric protein bands can be quantified to determine the rate of crosslinking.

Visualization of Neurotoxic Pathways

The following diagrams, generated using the DOT language, illustrate the key molecular and cellular pathways involved in this compound neurotoxicity.

Caption: Metabolic activation of this compound and subsequent protein adduction.

Caption: Cellular consequences of neurofilament crosslinking.

Caption: Proposed involvement of PI3K/Akt and autophagy pathways.

Implicated Signaling Pathways

While the direct chemical interaction with neurofilaments is the primary insult, there is growing evidence that cellular signaling pathways are also critically involved in the neurotoxic process. Studies on the less potent analog, 2,5-hexanedione, provide strong indications of the pathways likely affected by 3,4-dimethyl-2,5-hexanedione.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Evidence suggests that 2,5-hexanedione-induced neurotoxicity involves the suppression of this pathway.[9][10] This inhibition of PI3K/Akt signaling is thought to promote neuronal apoptosis. Given the higher potency of 3,4-dimethyl-2,5-hexanedione, it is highly probable that it exerts a more profound inhibitory effect on this pro-survival pathway.

Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. While autophagy is typically a protective mechanism, its excessive activation can lead to a form of programmed cell death known as autophagic cell death. Studies have shown that 2,5-hexanedione can induce excessive autophagy in neuronal cells, contributing to its neurotoxicity.[11][12] This process is also linked to the inhibition of the PI3K/Akt/mTOR pathway, a key negative regulator of autophagy.[11] It is plausible that the potent neurofilament aggregation caused by 3,4-dimethyl-2,5-hexanedione could act as a strong trigger for dysregulated and excessive autophagy.

Conclusion

The neurotoxicity of this compound is a complex process initiated by its metabolic conversion to the highly reactive gamma-diketone, 3,4-dimethyl-2,5-hexanedione. The core mechanism involves the rapid formation of pyrrole adducts on neurofilament proteins, leading to extensive crosslinking, aggregation, and a severe disruption of axonal transport. This ultimately manifests as the characteristic giant axonal swellings and progressive neurodegeneration. Furthermore, the perturbation of critical cellular signaling pathways, such as the PI3K/Akt and autophagy pathways, likely plays a significant role in the neuronal demise. The enhanced potency of the dimethyl-substituted compound highlights the critical role of the rate of protein crosslinking in determining the severity and localization of the resulting neuropathy. Further research is warranted to fully elucidate the specific molecular players in the signaling cascades and metabolic pathways involved in this compound neurotoxicity, which will be instrumental in developing effective countermeasures and therapeutics.

References

- 1. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. I. Accelerated clinical neuropathy is accompanied by more proximal axonal swellings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxic Peripheral Neuropathies: Agents and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dimethyl-2,5-hexanedione impairs the axonal transport of neurofilament proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Protein Adduction in Toxic Neuropathies of Exogenous and Endogenous Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,5-Hexanedione induces autophagic death of VSC4.1 cells via a PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Branched Ketones in Organic Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Branched ketones, organic compounds characterized by a carbonyl group flanked by at least one secondary or tertiary carbon atom, represent a crucial structural motif in a vast array of biologically active molecules, natural products, and pharmaceuticals. Their unique steric and electronic properties impart significant influence on molecular conformation and reactivity, making them invaluable building blocks in modern organic synthesis and medicinal chemistry. This in-depth technical guide explores the core principles of branched ketone synthesis, reactivity, and their burgeoning role in drug discovery and development, providing researchers, scientists, and drug development professionals with a comprehensive overview of this important class of molecules.

I. Synthesis of Branched Ketones: Strategies and Methodologies

The construction of sterically hindered carbonyl centers in branched ketones presents a significant synthetic challenge. However, a multitude of powerful and elegant methods have been developed to access these structures with high efficiency and stereocontrol.

Catalytic Asymmetric Synthesis

The enantioselective synthesis of chiral branched ketones is of paramount importance in drug development, where stereochemistry often dictates biological activity. Several catalytic asymmetric methods have emerged as powerful tools for this purpose.

a) Copper-Catalyzed Enantioselective α-Alkylation:

Copper-catalyzed asymmetric alkylation of carbonyl compounds has proven to be a versatile method for the synthesis of α-chiral ketones. The use of chiral ligands is crucial for achieving high enantioselectivity.

Experimental Protocol: Copper(I)-Catalyzed Asymmetric Alkylation of 2-Acylimidazoles [1]

A representative procedure for the copper-catalyzed asymmetric α-alkylation of 2-acylimidazoles is as follows:

-

To a dried Schlenk tube under an argon atmosphere are added Cu(OTf)₂ (0.1 equiv) and the chiral ligand (e.g., (R)-DTBM-SEGPHOS, 0.11 equiv).

-

Anhydrous and degassed solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 30 minutes.

-

The 2-acylimidazole substrate (1.0 equiv) and an additive such as 2,4,6-trimethylphenol (1.2 equiv) are added.

-

The alkylating agent (e.g., an allyl bromide or benzyl bromide, 1.5 equiv) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 0 °C to room temperature) for a designated time (e.g., 24-82 hours), monitoring by TLC or GC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched α-branched ketone.

Quantitative Data for Asymmetric α-Alkylation of 2-Acylimidazoles [1]

| Entry | Substrate (R) | Alkylating Agent | Product | Yield (%) | ee (%) |

| 1 | Phenyl | Benzyl bromide | 3-Phenyl-1-(1-phenyl-1H-imidazol-2-yl)propan-1-one | 95 | 98 |

| 2 | 4-MeOC₆H₄ | Benzyl bromide | 1-(4-Methoxyphenyl)-3-phenyl-1-(1-phenyl-1H-imidazol-2-yl)propan-1-one | 99 | 99 |

| 3 | 4-ClC₆H₄ | Benzyl bromide | 1-(4-Chlorophenyl)-3-phenyl-1-(1-phenyl-1H-imidazol-2-yl)propan-1-one | 91 | 97 |

| 4 | 2-Naphthyl | Benzyl bromide | 1-(Naphthalen-2-yl)-3-phenyl-1-(1-phenyl-1H-imidazol-2-yl)propan-1-one | 92 | 98 |

| 5 | Cyclohexyl | Benzyl bromide | 1-Cyclohexyl-3-phenyl-1-(1-phenyl-1H-imidazol-2-yl)propan-1-one | 56 | 97 |

b) Rhodium-Catalyzed Hydroacylation:

Rhodium-catalyzed hydroacylation of alkenes with aldehydes offers a highly atom-economical route to ketones, including branched architectures. The regioselectivity of the addition can often be controlled by the choice of directing groups and ligands.

Experimental Protocol: Rhodium-Catalyzed Intermolecular Ketone Hydroacylation [2][3]

A general procedure for the rhodium-catalyzed intermolecular hydroacylation of a ketone is as follows:

-

In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 5 mol %) and a chiral phosphine ligand (e.g., a Josiphos-type ligand, 5.5 mol %) in a dry, degassed solvent (e.g., 1,2-dichloroethane) is prepared in a sealed vial.

-

The solution is stirred at room temperature for 30 minutes to allow for catalyst formation.

-

The ketoamide substrate (1.0 equiv) and the aldehyde (1.2 equiv) are added to the catalyst solution.

-

The vial is sealed and heated to the desired temperature (e.g., 60 °C) for the specified time (e.g., 24-48 hours).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the α-acyloxyamide product.

Quantitative Data for Enantioselective Rhodium-Catalyzed Hydroacylation of α-Ketoamides [3]

| Entry | Aldehyde | α-Ketoamide | Product | Yield (%) | ee (%) |

| 1 | Propanal | N-Benzyl-2-oxo-2-phenylacetamide | 1-((1-Benzyl-2-oxo-2-phenylacetyl)oxy)propan-1-one | 85 | 95 |

| 2 | Butanal | N-Benzyl-2-oxo-2-phenylacetamide | 1-((1-Benzyl-2-oxo-2-phenylacetyl)oxy)butan-1-one | 88 | 96 |

| 3 | Pentanal | N-Benzyl-2-oxo-2-phenylacetamide | 1-((1-Benzyl-2-oxo-2-phenylacetyl)oxy)pentan-1-one | 90 | 94 |

| 4 | Isovaleraldehyde | N-Benzyl-2-oxo-2-phenylacetamide | 1-((1-Benzyl-2-oxo-2-phenylacetyl)oxy)-3-methylbutan-1-one | 75 | 92 |

| 5 | Cyclohexanecarbaldehyde | N-Benzyl-2-oxo-2-phenylacetamide | Cyclohexyl( (1-benzyl-2-oxo-2-phenylacetyl)oxy)methanone | 68 | 90 |

II. Reactivity and Synthetic Utility

The carbonyl group in branched ketones dictates their reactivity, which is primarily characterized by nucleophilic addition and reactions at the α-carbon. The steric hindrance around the carbonyl can influence the accessibility of the electrophilic carbon, often requiring more forcing conditions compared to linear ketones.

Key Reactions of Branched Ketones:

-

Nucleophilic Addition: Grignard reagents, organolithium compounds, and reducing agents (e.g., NaBH₄, LiAlH₄) can add to the carbonyl group to form tertiary alcohols.

-

Enolate Chemistry: The α-protons of branched ketones are acidic and can be removed by a strong base to form enolates. These nucleophilic intermediates can then participate in a variety of C-C bond-forming reactions, such as alkylations and aldol condensations.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the carbonyl group into a carbon-carbon double bond.

-

Baeyer-Villiger Oxidation: Peroxy acids can oxidize branched ketones to esters, with the more substituted alkyl group typically migrating.

III. Branched Ketones in Drug Development

The incorporation of a branched ketone moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. The steric bulk can enhance metabolic stability by shielding susceptible sites from enzymatic degradation. Furthermore, the carbonyl group can participate in crucial hydrogen bonding interactions with biological targets.

Case Study: Bupropion

Bupropion is a widely prescribed antidepressant and smoking cessation aid that features a branched ketone in its chemical structure.

Mechanism of Action: Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5][6][7] It weakly inhibits the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4][6] This modulation of noradrenergic and dopaminergic signaling is believed to be responsible for its therapeutic effects.[6] Additionally, bupropion and its major active metabolite, hydroxybupropion, act as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs), which contributes to its efficacy in smoking cessation.[7]

Synthesis of Bupropion: The synthesis of bupropion typically involves the α-bromination of 3-chloropropiophenone, followed by a nucleophilic substitution reaction with tert-butylamine.

IV. Signaling Pathways and Experimental Workflows

Ketone Bodies in Metabolism and Signaling

While not synthetically derived branched ketones in the context of this guide, endogenous ketone bodies such as β-hydroxybutyrate and acetoacetate are branched molecules that play a critical role in cellular metabolism and signaling. During periods of low glucose availability, the liver produces ketone bodies from fatty acid oxidation. These molecules are then transported to extrahepatic tissues, such as the brain and heart, where they are used as an alternative energy source.

Beyond their metabolic role, ketone bodies, particularly β-hydroxybutyrate, have been shown to act as signaling molecules. They can inhibit histone deacetylases (HDACs), leading to changes in gene expression, and can modulate inflammatory responses.[8]

Experimental Workflow: High-Throughput Screening for Branched Ketone Inhibitors

The discovery of novel drug candidates often involves high-throughput screening (HTS) of large compound libraries. A typical workflow for identifying inhibitors of a specific enzyme, where the inhibitors could be branched ketones, is depicted below.

References

- 1. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Bupropion - Wikipedia [en.wikipedia.org]

- 6. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 7. psychscenehub.com [psychscenehub.com]

- 8. youtube.com [youtube.com]

The Profound Protein Crosslinking Activity of 3,4-Dimethyl-2-hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the protein crosslinking activity of the aliphatic ketone, 3,4-Dimethyl-2-hexanone. While direct and extensive research on this specific molecule is limited, this document synthesizes available data, draws parallels from closely related and well-studied analogs—most notably 3,4-dimethyl-2,5-hexanedione—and outlines the core mechanisms, experimental methodologies, and toxicological implications of its protein crosslinking capabilities. This guide is intended to be a valuable resource for researchers in toxicology, neurobiology, and drug development who are investigating the effects of ketones and their metabolites on biological systems.

Executive Summary

This compound is a branched-chain aliphatic ketone with recognized neurotoxic potential.[1] Its mechanism of toxicity is intrinsically linked to its ability to induce covalent crosslinking of proteins, a process that can disrupt cellular function and lead to pathogenesis. The core of this activity lies in the formation of pyrrole adducts with primary amine groups on proteins, which subsequently undergo oxidative reactions to form stable intermolecular and intramolecular crosslinks.[1] The dimethyl substitution in the carbon backbone of this molecule significantly accelerates the rate of pyrrole formation and subsequent protein crosslinking compared to its unbranched counterparts.[1] Understanding this accelerated reactivity is crucial for assessing its toxicological profile and for the development of potential therapeutic interventions.

The Chemical Mechanism of Protein Crosslinking

The protein crosslinking activity of this compound is a multi-step process initiated by the reaction of its carbonyl group with primary amines on proteins, primarily the ε-amino group of lysine residues. The proposed signaling pathway is as follows:

-

Schiff Base Formation: The initial step involves a nucleophilic attack of the protein's primary amine on the electrophilic carbonyl carbon of this compound, leading to the formation of an unstable carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (an imine).

-

Cyclization to a Pyrrole Adduct: The Schiff base undergoes an intramolecular cyclization, a reaction that is significantly accelerated by the presence of the dimethyl substitutions.[1] This cyclization results in the formation of a stable 2,3,4,5-tetramethylpyrrole adduct covalently attached to the protein.

-

Oxidative Crosslinking: The newly formed pyrrole ring is susceptible to autoxidation. This oxidation generates reactive pyrrole radicals or other electrophilic species that can then react with other nearby nucleophilic amino acid residues on the same or different protein molecules, leading to the formation of stable, covalent intermolecular or intramolecular crosslinks.[1] This process is believed to be a key event in the neurotoxicity of related γ-diketones.[1]

Signaling Pathway Diagram

Caption: Mechanism of protein crosslinking by this compound.

Quantitative Data on Crosslinking Activity

| Parameter | 2,5-Hexanedione (Unsubstituted) | 3,4-Dimethyl-2,5-hexanedione | Fold Increase with Dimethyl Substitution | Reference |

| Relative Rate of Pyrrole Formation | 1x | ~8x | ~8 | [1] |

| Relative Rate of In Vitro Protein Crosslinking | 1x | ~40x | ~40 | [1] |

| Activation Energy for Cyclization | Higher | 3290 cal/mole lower | - | [1] |

| Half-wave Potential of Pyrrole Adduct | Higher | 0.29 V lower | - | [1] |

Table 1: Comparative Reactivity of 2,5-Hexanedione and its Dimethyl-Substituted Analog. [1]

Experimental Protocols

The following are generalized protocols for studying the protein crosslinking activity of this compound, adapted from methodologies used for related compounds and general protein crosslinking analysis.

In Vitro Protein Crosslinking Assay

This protocol describes a method to induce and visualize protein crosslinking in a controlled in vitro setting.

Materials:

-

Purified protein of interest (e.g., Bovine Serum Albumin, Neurofilament proteins)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

SDS-PAGE running buffer and gels

-

Coomassie Brilliant Blue or silver stain

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Prepare a solution of the target protein in PBS at a concentration of 1-5 mg/mL.

-

Incubation with this compound: Add this compound to the protein solution to a final concentration of 1-10 mM. A stock solution of the ketone can be prepared in a minimal amount of a compatible organic solvent (e.g., ethanol) before adding to the aqueous buffer.

-

Reaction Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quenching: Stop the reaction at each time point by adding a quenching solution to react with any remaining unreacted ketone.

-

SDS-PAGE Analysis: Analyze the samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each time point.

-

Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. The formation of higher molecular weight bands that increase in intensity over time is indicative of protein crosslinking.

Mass Spectrometry Analysis of Crosslinked Proteins

This protocol outlines the general steps for identifying the specific sites of protein modification and crosslinking using mass spectrometry.

Materials:

-

Crosslinked protein sample from the in vitro assay

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: The crosslinked protein bands of interest are excised from the SDS-PAGE gel.

-

In-gel Digestion:

-

Destain the gel slices.

-

Reduce the disulfide bonds with DTT.

-

Alkylate the free cysteines with IAA.

-

Digest the proteins overnight with trypsin.

-

-

Peptide Extraction: Extract the tryptic peptides from the gel slices using a series of acetonitrile and formic acid washes.

-

LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans of the peptides and MS2 fragmentation spectra of selected precursor ions.

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the peptides. Crosslinked peptides will be identified by the mass of the adducted this compound remnant and the presence of fragment ions from both crosslinked peptide chains.

Experimental Workflow Diagram

Caption: Workflow for studying protein crosslinking by this compound.

Toxicological Implications and Future Directions

The accelerated protein crosslinking activity of this compound has significant toxicological implications, particularly in the context of neurotoxicity. The crosslinking of critical neuronal proteins, such as neurofilaments, can disrupt axonal transport and lead to the neuronal swelling and degeneration observed in peripheral neuropathies.[1] The in vivo formation of pyrrole adducts and crosslinked proteins has been demonstrated for the closely related 3,4-dimethyl-2,5-hexanedione, suggesting a similar pathogenic process for this compound.[1]

Future research should focus on:

-

Identifying Specific Protein Targets: Utilizing advanced proteomics techniques to identify the specific proteins that are most susceptible to crosslinking by this compound in relevant cell and animal models.

-

Quantitative Toxicokinetics: Determining the metabolic pathways of this compound and quantifying the in vivo rates of pyrrole adduct formation and protein crosslinking.

-

Development of Biomarkers: Establishing sensitive methods for the detection of this compound-protein adducts in biological fluids as potential biomarkers of exposure and toxicity.

-

Therapeutic Strategies: Investigating the potential of antioxidants and other nucleophilic compounds to inhibit the oxidative crosslinking step and mitigate the neurotoxic effects of this compound.

By further elucidating the mechanisms and consequences of protein crosslinking by this compound, the scientific community can better understand its risks and develop strategies to prevent or treat its associated pathologies.

References

Navigating the Safety Landscape of 3,4-Dimethyl-2-hexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3,4-Dimethyl-2-hexanone (CAS No. 19550-10-8).[1][2] The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical compound responsibly and mitigate potential risks in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic ketone odor.[3] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C8H16O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][2][3] |

| Boiling Point | Approximately 158°C (at 760 mmHg) | [1][3] |

| Flash Point | 34.2°C | [1][3] |

| Density | 0.809 g/cm³ | [1][3] |

| Vapor Pressure | 2.68 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | [3] |

| Refractive Index | 1.407 | [3] |

Hazard Identification and Classification

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

(Note: This is a common classification for ketones with similar flash points. A definitive GHS classification from a regulatory body for this specific compound was not found in the search results.)

Potential Health Hazards:

-

Neurotoxicity: Studies on the related compound 3,4-dimethyl-2,5-hexanedione have shown that it is a potent neurotoxin, causing neurofilamentous neuropathies.[3] The mechanism is believed to involve the formation of pyrroles which leads to protein cross-linking.[3] While this data is not directly for this compound, it indicates a potential for neurotoxic effects.

-

Eye Irritation: As with many organic solvents, direct contact with the eyes is likely to cause irritation.

-

Skin Irritation: Prolonged or repeated skin contact may cause irritation and dermatitis.

-

Respiratory Tract Irritation: Inhalation of high concentrations of vapor may cause respiratory tract irritation.

-

Central Nervous System Depression: Inhalation of high concentrations of vapors may cause central nervous system depression, with symptoms such as headache, dizziness, and nausea.

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE for specific handling procedures. The following diagram illustrates a general PPE selection workflow.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate significant vapors, a chemical fume hood is mandatory.

-

Ignition Sources: As a flammable liquid, all sources of ignition (open flames, sparks, hot surfaces) must be eliminated from the handling area. Use intrinsically safe and explosion-proof equipment where necessary.

-

Static Discharge: Ground and bond containers and receiving equipment during transfer to prevent static discharge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from oxidizing agents and other incompatible materials.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

Spill Response

The following flowchart outlines the general procedure for responding to a spill.

Caption: General Spill Response Procedure.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols (General)

While specific experimental protocols for safety and toxicity studies of this compound are not available in the reviewed literature, general methodologies for handling flammable liquids and assessing chemical hazards should be followed.

General Handling Protocol in a Research Setting

-

Preparation: Before starting any experiment, review the Safety Data Sheet (SDS) for this compound and any other chemicals involved. Ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

-

Dispensing: Use a graduated cylinder or a calibrated pipette to measure the required volume of the liquid inside a chemical fume hood. Avoid dispensing near ignition sources.

-

Reaction Setup: Set up the reaction apparatus in a chemical fume hood. Ensure all joints are properly sealed to prevent vapor leakage. If heating is required, use a heating mantle or an oil bath with a temperature controller. Avoid open flames.

-

Work-up and Purification: Conduct all work-up and purification steps, such as extractions and chromatography, within a chemical fume hood.

-

Waste Disposal: Dispose of all waste containing this compound in a designated, properly labeled hazardous waste container.

Conclusion

This compound is a flammable liquid with potential neurotoxic effects that requires careful handling and adherence to strict safety protocols. This guide provides a foundational understanding of its properties, hazards, and the necessary precautions for its use in a research and development environment. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the appropriate safety equipment. A comprehensive, task-specific risk assessment should always be performed before initiating any new experimental work with this compound.

References

Methodological & Application

Synthesis of 3,4-Dimethyl-2-hexanone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3,4-dimethyl-2-hexanone, a branched aliphatic ketone of interest in organic synthesis and as a potential building block in drug discovery. The primary synthetic route detailed is the oxidation of the corresponding secondary alcohol, 3,4-dimethyl-2-hexanol. This application note includes established oxidation protocols, quantitative data, and characterization of the final product.

Introduction

This compound is a chiral ketone with applications as an intermediate in the synthesis of more complex organic molecules.[1] Its branched structure can influence the stereoselectivity of subsequent reactions, making it a valuable synthon. The most direct and common method for its preparation is the oxidation of 3,4-dimethyl-2-hexanol.[1][2] This transformation can be achieved using various oxidizing agents, with the choice of reagent often depending on factors such as scale, desired purity, and tolerance of other functional groups. This note details three common and effective methods for this oxidation: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium chlorochromate (PCC).

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

| Property | 3,4-Dimethyl-2-hexanol | This compound |

| Molecular Formula | C₈H₁₈O[3] | C₈H₁₆O[4] |

| Molecular Weight | 130.23 g/mol [3] | 128.21 g/mol [1] |

| CAS Number | 19550-05-1[3] | 19550-10-8[1] |

| Boiling Point | ~171 °C (estimate) | 158 °C at 760 mmHg[5] |

| Density | ~0.84 g/cm³ (estimate) | 0.809 g/cm³[5] |

Experimental Protocols

Three reliable methods for the oxidation of 3,4-dimethyl-2-hexanol are provided below. Researchers should select the protocol best suited to their laboratory capabilities and specific experimental requirements.

Protocol 1: Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting secondary alcohols to ketones, known for its wide functional group tolerance.[6] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[6][7]

Materials:

-

3,4-Dimethyl-2-hexanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Water, deionized

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.7 equivalents) in DCM dropwise over 5 minutes.

-

Stir the mixture for 5 minutes at -78 °C.

-

Add a solution of 3,4-dimethyl-2-hexanol (1.0 equivalent) in DCM dropwise over 5 minutes.

-

Continue stirring at -78 °C for 30 minutes.

-

Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and then add water.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography.

Experimental Workflow for Swern Oxidation

Caption: Workflow for the Swern oxidation of 3,4-dimethyl-2-hexanol.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild and selective method that uses a hypervalent iodine reagent.[9] It is often preferred for its operational simplicity and use of non-toxic reagents.[9]

Materials:

-

3,4-Dimethyl-2-hexanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve 3,4-dimethyl-2-hexanol (1.0 equivalent) in anhydrous dichloromethane.

-

Add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Experimental Workflow for DMP Oxidation

References

- 1. This compound | 19550-10-8 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-1197598) | 19550-10-8 [evitachem.com]

- 3. 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C8H16O | CID 89184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of 3,4-Dimethyl-2-hexanone

Introduction

3,4-Dimethyl-2-hexanone is a branched aliphatic ketone of interest in various fields of chemical research, including organic synthesis and as an intermediate in the development of fine chemicals. Its synthesis can be approached through several methodologies. This document provides detailed protocols for two primary synthetic routes: the Friedel-Crafts acylation of 3,4-dimethylhexane and the oxidation of 3,4-dimethyl-2-hexanol. While Friedel-Crafts acylation of alkanes is a challenging transformation, the oxidation of the corresponding secondary alcohol presents a more conventional and often higher-yielding alternative.

Method 1: Friedel-Crafts Acylation of 3,4-Dimethylhexane

The Friedel-Crafts acylation offers a direct pathway to ketones. In the context of aliphatic substrates, this reaction is less common than its aromatic counterpart but can be achieved under specific conditions. The reaction involves the electrophilic substitution of a hydrogen atom on the alkane with an acyl group from acetyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride.

Experimental Protocol

Materials:

-

3,4-Dimethylhexane

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride to the cooled suspension with vigorous stirring.

-

Addition of Alkane: To this mixture, add 3,4-dimethylhexane dropwise from the addition funnel over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C to control the reaction rate and minimize side reactions[1].

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Data Presentation

| Parameter | Value |

| Reactants | 3,4-Dimethylhexane, Acetyl chloride |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | 0-5 °C[1] |

| Reaction Time | 2-3 hours post-addition |

| Purification Method | Fractional Distillation |

Logical Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Method 2: Oxidation of 3,4-Dimethyl-2-hexanol

The oxidation of secondary alcohols to ketones is a fundamental and reliable transformation in organic synthesis. The use of Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a classic and effective method for this purpose. This route is often preferred for its high efficiency.

Experimental Protocol

Materials:

-

3,4-Dimethyl-2-hexanol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Jones Reagent: In a flask, carefully dissolve chromium trioxide in water, then slowly add concentrated sulfuric acid while cooling in an ice bath. Dilute the mixture with water to the final volume.

-